molecular formula C12H15ClN2 B8072407 4-(Piperidin-3-YL)benzonitrile hydrochloride

4-(Piperidin-3-YL)benzonitrile hydrochloride

Cat. No.: B8072407
M. Wt: 222.71 g/mol
InChI Key: QVZVAYCWLUFXGX-UHFFFAOYSA-N
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Description

Piperidine derivatives are widely explored for their bioactivity, particularly as enzyme inhibitors, receptor modulators, and intermediates in synthesizing complex pharmaceuticals .

Properties

IUPAC Name

4-piperidin-3-ylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVAYCWLUFXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The Suzuki-Miyaura reaction between 4-bromobenzonitrile and piperidin-3-yl boronic acid derivatives is a widely reported approach.

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

  • Base : K₂CO₃ or NaHCO₃ (2–3 equiv)

  • Solvent : Dimethoxyethane (DME)/H₂O (4:1) or toluene/ethanol

  • Temperature : 80–100°C, 12–24 hours

Example Procedure (Source 6):

  • Combine 4-bromobenzonitrile (1.0 equiv), piperidin-3-yl boronic acid pinacol ester (1.1 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (3.0 equiv) in DME/H₂O.

  • Heat at 90°C for 18 hours under nitrogen.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

  • Treat with HCl in dioxane to form the hydrochloride salt.

Yield : 68–75%.

Multistep Synthesis from 4-Piperidone Derivatives

Protection-Reduction Sequence (Source 1)

A patent (CN106432232A) outlines a five-step synthesis starting from 4-piperidone hydrochloride :

StepReactionReagents/ConditionsYield
1Boc ProtectionDi-tert-butyl dicarbonate, NaHCO₃, acetone/H₂O, RT, 24h93%
2Reductive AminationNH₃/EtOH, Ti(OiPr)₄, NaBH₄, 0–30°C, 4h82%
3Nucleophilic Substitution2-Chloro-3-pyridinecarboxylic acid, DMSO, 100°C, 12h71%
4DeprotectionHCl/1,4-dioxane, RT, 2hQuant.
5Salt FormationHCl gas in EtOH, recrystallization95%

Key Intermediate :

  • N-Boc-4-piperidone (Step 1)

  • 4-Amino-1-Boc-piperidine (Step 2)

Alternative Approaches

Reductive Amination (Source 7)

A J-Stage study (Chem. Pharm. Bull. 68(5)) describes:

  • Condense 4-cyanobenzaldehyde with piperidin-3-amine in methanol.

  • Reduce the imine intermediate with NaBH₄ at 0°C.

  • Acidify with HCl to precipitate the hydrochloride salt.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (aldehyde:amine)

  • Solvent : MeOH, 0°C → RT

  • Yield : 58%.

Grignard Addition (Source 9)

A patent (WO2010072680A1) utilizes:

  • React 3-cyanoaryl magnesium bromide with 1-Boc-piperidin-3-one .

  • Deprotect with HCl to yield the free amine.

  • Form the hydrochloride salt via HCl/EtOH.

Challenges :

  • Low regioselectivity (<50% yield).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki-MiyauraHigh purity, scalableRequires Pd catalysts68–75%
Multistep (Boc)High intermediate controlLengthy (5 steps)71–93%
Reductive AminationSimple, one-potModerate yields58%
GrignardNo transition metalsPoor selectivity<50%

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates.

  • Ether/water mixtures improve Suzuki coupling efficiency.

Temperature Optimization

  • <30°C prevents epimerization during reductive amination.

  • >80°C accelerates Suzuki coupling but risks boronic acid decomposition.

Scalability and Industrial Production

Industrial-scale synthesis (Source 2) employs:

  • Continuous flow reactors for Suzuki coupling (residence time: 20 min).

  • Crystallization with anti-solvents (diethyl ether) for salt purification.

Purity Specifications :

  • HPLC : ≥99.5%

  • Residual Pd : ≤10 ppm .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-YL)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}ClN2_2
  • CAS Number : 782493-49-6

Scientific Research Applications

  • Pharmaceutical Intermediates :
    • 4-(Piperidin-3-YL)benzonitrile hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors .
  • Biological Activity :
    • The compound has been investigated for its potential as a histamine H3_3 receptor antagonist. This activity suggests its use in treating conditions such as obesity and cognitive dysfunctions associated with neurodegenerative diseases .
  • Antimicrobial Properties :
    • Studies have indicated that derivatives of this compound exhibit antimicrobial activity against several pathogens, making it a candidate for further exploration in antibiotic development .
  • Cancer Research :
    • The compound has been linked to the inhibition of protein kinases, which play a pivotal role in cancer cell signaling pathways. This suggests potential therapeutic applications in oncology .

Table 1: Summary of Applications

Application AreaDescription
Pharmaceutical SynthesisUsed as an intermediate for drug development targeting neurological disorders.
Biological ResearchInvestigated for antagonistic properties on histamine receptors, relevant to cognitive health.
Antimicrobial StudiesDemonstrated significant effects against various microbial pathogens.
Cancer TherapeuticsPotential use in inhibiting protein kinases related to cancer progression.

Table 2: Case Studies and Findings

Study ReferenceFocus AreaKey Findings
Cancer TherapyInhibition of tyrosine kinases correlated with reduced cancer cell proliferation.
Antimicrobial ActivityCompounds showed effectiveness against resistant strains of bacteria, indicating therapeutic potential.
NeuropharmacologyIdentified as a promising lead compound for developing drugs targeting histamine H3_3 receptors.

Case Studies

  • Inhibition of Protein Kinases :
    A study focused on optimizing piperidine derivatives revealed that modifications to the structure could enhance binding affinity to protein kinases, crucial in cancer therapy. This research highlighted the potential of this compound in developing targeted cancer treatments .
  • Neuropharmacological Applications :
    Research demonstrated that similar piperidine derivatives act as histamine H3_3 receptor antagonists, suggesting that this compound may exhibit analogous neuropharmacological properties, which could be beneficial for treating neurodegenerative diseases .
  • Antimicrobial Studies :
    Various studies evaluated structurally related compounds for antimicrobial activity, showing significant effects against multiple pathogens, thus supporting further investigation into their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Rilpivirine Hydrochloride

  • Structure: 4-[[4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile monohydrochloride .
  • Molecular Weight : 402.88 g/mol (C₂₂H₁₈N₆·HCl) .
  • Applications: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. It inhibits viral replication by binding to reverse transcriptase .
  • Key Differences: Unlike 4-(Piperidin-3-YL)benzonitrile hydrochloride, rilpivirine incorporates a pyrimidine ring and a cyanoethenyl group, enhancing its specificity for HIV-1 RT .

4-(Piperidin-4-YLMethyl)benzonitrile Hydrochloride

  • Structure : Piperidine-4-ylmethyl group attached to the benzonitrile core .
  • Molecular Weight: Not explicitly stated, but estimated as ~236.72 g/mol (C₁₃H₁₇ClN₂).
  • Applications : Used as a building block in organic synthesis. Its methylene linker increases flexibility compared to direct piperidine attachment .

3-(Piperazin-1-YL)benzonitrile Hydrochloride Derivatives

  • Structure: Piperazine-linked benzonitrile, e.g., 3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile .
  • Applications : Intermediate in synthesizing kinase inhibitors or quorum-sensing modulators. Piperazine offers hydrogen-bonding sites for target interaction .
  • Key Differences : Piperazine rings provide distinct conformational flexibility and basicity compared to piperidine, influencing solubility and pharmacokinetics.

4-(4-Aminopiperidine-1-Carbonyl)benzonitrile Hydrochloride

  • Structure: Features a carbonyl-linked aminopiperidine group to benzonitrile .
  • Molecular Weight : 265.74 g/mol (C₁₃H₁₆ClN₃O).
  • Applications : Likely used in fragment-based drug discovery. The carbonyl group enables conjugation with other pharmacophores .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference ID
4-(Piperidin-3-YL)benzonitrile HCl C₁₂H₁₅ClN₂ (estimated) ~226.72 (estimated) Piperidine, benzonitrile Medicinal chemistry intermediate
Rilpivirine Hydrochloride C₂₂H₁₈ClN₆ 402.88 Pyrimidine, cyanoethenyl HIV-1 RT inhibitor
4-(Piperidin-4-YLMethyl)benzonitrile HCl C₁₃H₁₇ClN₂ ~236.72 Piperidinylmethyl, benzonitrile Synthetic building block
4-(4-Aminopiperidine-1-Carbonyl)benzonitrile HCl C₁₃H₁₆ClN₃O 265.74 Aminopiperidine, carbonyl Fragment-based drug discovery

Research Findings and Challenges

  • Synthetic Accessibility: Piperidine-benzonitrile derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, 3-(piperazin-1-yl)benzonitrile hydrochloride is prepared in 18% yield using ethanol-water solvents , whereas rilpivirine requires multi-step pyrimidine coupling .
  • Biological Activity : Rilpivirine’s efficacy (EC₅₀ = 0.73 nM against HIV-1) underscores the importance of planar aromatic systems in NNRTIs, a feature absent in simpler piperidine-benzonitriles .
  • Stability and Purity: HPLC methods for related compounds (e.g., rilpivirine) highlight challenges in separating cis/trans isomers and eliminating impurities like 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile .

Biological Activity

4-(Piperidin-3-YL)benzonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅ClN₂
  • Molecular Weight : Approximately 222.72 g/mol
  • Structure : The compound features a piperidine ring substituted at the 3-position with a benzonitrile moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, particularly those involved in the regulation of serotonin and dopamine levels. This interaction is significant for conditions such as anxiety and depression.

Interaction with Neurotransmitter Systems

  • Serotonin Receptors : The compound may modulate serotonin receptor activity, influencing mood and anxiety levels.
  • Dopamine Receptors : Its potential to interact with dopamine pathways suggests applications in treating disorders like schizophrenia and Parkinson's disease.

Biological Activity Data

Research indicates that this compound exhibits notable biological activities, including:

Activity Type Details
Antidepressant Effects Potential modulation of serotonin pathways leading to mood enhancement.
Anxiolytic Properties May reduce anxiety symptoms through receptor inhibition.
Anticancer Activity Preliminary findings suggest cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds structurally related to this compound exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, derivatives have been tested against leukemia and colon cancer cell lines, demonstrating significant cytotoxic effects through mechanisms such as DNA fragmentation and apoptosis induction .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, studies have indicated that similar piperidine derivatives can inhibit the activity of PI3Kα and mTOR kinases, which are critical in cell growth and survival pathways .
  • Neuropharmacological Effects :
    • Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic transmission . This mechanism is particularly relevant for conditions like Alzheimer's disease.

Q & A

Basic: What are the key synthetic strategies for preparing 4-(Piperidin-3-YL)benzonitrile hydrochloride?

Answer:
The synthesis typically involves nitrile formation and piperidine ring functionalization. A common approach includes:

  • Cyanidation : Reacting a halogenated precursor (e.g., 4-chlorobenzonitrile) with a piperidine derivative under nucleophilic substitution conditions. For example, coupling 3-piperidinyl groups via palladium-catalyzed cross-coupling reactions .
  • Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, followed by recrystallization for purification .
  • Intermediate Isolation : Purify intermediates (e.g., 4-(piperidin-3-yl)benzonitrile) using column chromatography (silica gel, eluent: dichloromethane/methanol) before salt formation .

Basic: How do physicochemical properties like solubility impact experimental design?

Answer:

  • Solubility Profile : The hydrochloride salt enhances water solubility compared to the free base. Solubility in methanol, DMSO, and aqueous buffers (pH 4–6) facilitates in vitro assays. For example, similar piperidine hydrochloride salts show >50 mg/mL solubility in water .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Pre-dissolve in DMSO for cell-based studies to avoid precipitation .

Advanced: What analytical methods ensure purity and structural integrity of the compound?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98% by area normalization). Detect UV absorbance at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 247.12 for C12H14N2·HCl) with <2 ppm error .
  • NMR : 1H NMR (D2O) should show characteristic peaks: δ 7.6–7.8 ppm (benzonitrile aromatic protons), δ 3.2–3.5 ppm (piperidine N–CH2) .

Advanced: How do structural modifications influence biological activity in SAR studies?

Answer:

  • Benzonitrile Group : Critical for target binding (e.g., kinase inhibition). Replacing nitrile with carboxylate reduces potency by 10-fold in analogous compounds .
  • Piperidine Substitution : 3-YL positioning enhances steric fit in hydrophobic pockets. Methylation at the piperidine nitrogen (e.g., 4-methylpiperidine) alters logP and membrane permeability .
  • Case Study : In rilpivirine (an HIV inhibitor), the benzonitrile-piperidine motif contributes to NNRTI binding affinity. Modifications here correlate with resistance profiles .

Advanced: How can stability challenges be addressed during long-term studies?

Answer:

  • pH-Dependent Degradation : The hydrochloride salt is stable at pH 4–6 but hydrolyzes above pH 6. Use buffered solutions (e.g., citrate buffer) for storage .
  • Light Sensitivity : Protect from UV exposure; amber vials reduce photodegradation. Monitor via HPLC for decomposition products (e.g., free base formation) .
  • Thermal Stability : DSC analysis shows decomposition onset at 180°C. Avoid lyophilization above 40°C to prevent salt dissociation .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling guide derivative design?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses with targets (e.g., serotonin receptors). The benzonitrile group often forms π-π interactions with aromatic residues .
  • ADMET Prediction : SwissADME estimates logP (2.1) and CNS permeability (+), guiding prioritization of derivatives with optimal bioavailability .

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